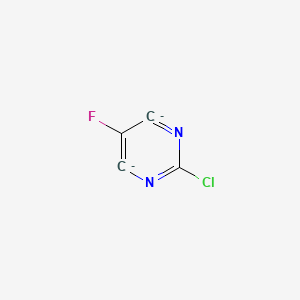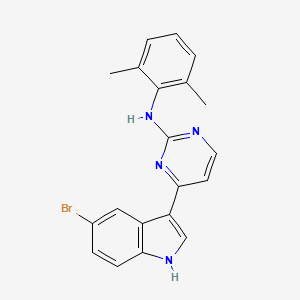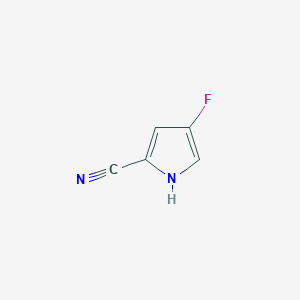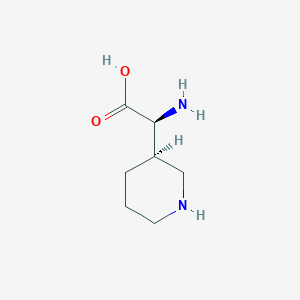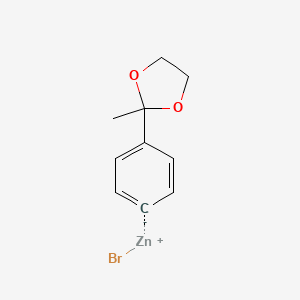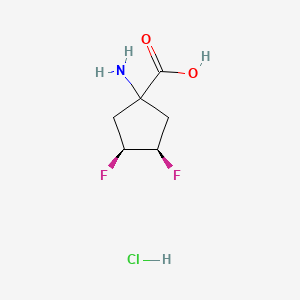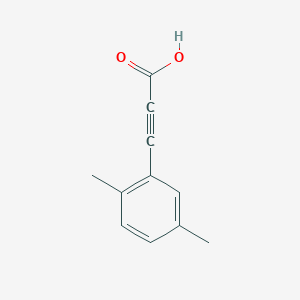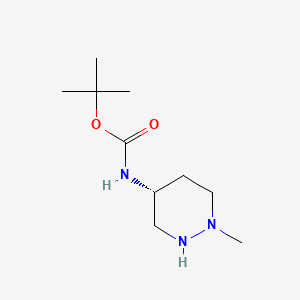
(R)-tert-Butyl (1-methylhexahydropyridazin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various conditions.
Preparation Methods
The synthesis of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine to form the Boc-protected amine.
Purification: The product is purified by recrystallization or chromatography to obtain the pure tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Common reagents and conditions used in these reactions include bases like triethylamine, acids like TFA, and oxidizing agents like KMnO4. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under basic conditions. The Boc group can be removed under acidic conditions, leading to the formation of the free amine. This property makes it a valuable protecting group in organic synthesis .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate include:
Benzyl carbamate: Used as a protecting group for amines, but requires stronger conditions for removal.
tert-Butyl carbazate: Another protecting group for amines, but with different reactivity and stability.
Methyl carbamate: Less sterically hindered and less stable compared to tert-Butyl carbamate.
The uniqueness of tert-Butyl ®-(1-methylhexahydropyridazin-4-yl)carbamate lies in its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-1-methyldiazinan-4-yl]carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)12-8-5-6-13(4)11-7-8/h8,11H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
OLMGLJTXMGONQX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(NC1)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


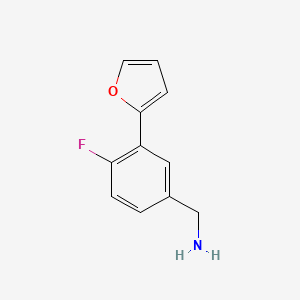
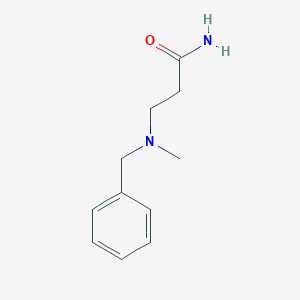
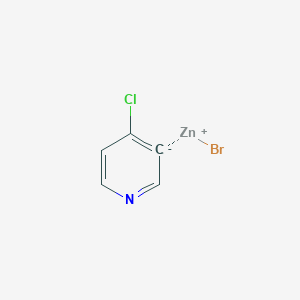
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
